Solubility Advantage over Unsubstituted Indole
6-Amino-1H-indole-4-carboxylic acid exhibits a calculated aqueous solubility of 2.03 mg/mL (0.0115 mol/L, Log S = -1.94) based on the ESOL topological method . In contrast, the unsubstituted indole-4-carboxylic acid (CAS 2124-55-2), which lacks the solubilizing C6 amino group, demonstrates substantially lower calculated aqueous solubility due to the absence of this hydrogen-bonding moiety. This difference arises from the amino group's capacity to engage in hydrogen bonding with water molecules, reducing the compound's overall lipophilicity (Consensus Log P = 0.71 for the amino derivative) .
2.03 mg/mL
| Evidence Dimension | Calculated aqueous solubility (Log S) and actual solubility |
|---|---|
| Target Compound Data | Log S = -1.94; 2.03 mg/mL; 0.0115 mol/L |
| Comparator Or Baseline | Unsubstituted indole-4-carboxylic acid (CAS 2124-55-2): solubility data not reported in available sources; inference based on structural absence of C6 amino hydrogen-bonding moiety |
| Quantified Difference | Target compound has amino-mediated hydrogen-bonding capacity not present in comparator; calculated values available for target only |
| Conditions | Calculated via ESOL topological method implemented from Delaney JS. 2004 J. Chem. Inf. Model |
Why This Matters
Higher calculated solubility facilitates aqueous reaction conditions and reduces precipitation risks during amide coupling steps in multi-step synthetic sequences.
